

# 2-methyl-N-pentylcyclohexan-1-amine chemical properties

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## Compound of Interest

Compound Name: 2-methyl-N-pentylcyclohexan-1-amine

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An In-depth Technical Guide on the Core Chemical Properties of **2-methyl-N-pentylcyclohexan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-methyl-N-pentylcyclohexan-1-amine** is limited in publicly available literature. The following guide has been compiled by integrating data from chemical databases and extrapolating information from structurally related compounds to provide a comprehensive profile of its expected chemical properties.

## Introduction

**2-methyl-N-pentylcyclohexan-1-amine** is a secondary amine featuring a substituted cyclohexane ring. Its structure, combining a cyclic alkyl moiety with a linear alkyl chain on the nitrogen atom, suggests potential applications in medicinal chemistry and materials science. Understanding its core chemical properties is fundamental for researchers exploring its synthesis, characterization, and potential biological activities. This guide provides a detailed overview of its known and predicted properties, experimental considerations, and relevant chemical pathways.

## Chemical and Physical Properties

The properties of **2-methyl-N-pentylcyclohexan-1-amine** are influenced by its molecular weight, the presence of a secondary amine group capable of hydrogen bonding, and the overall nonpolar character of the alkyl groups.

## General Information

Property	Value	Source
CAS Number	1019586-97-0	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>25</sub> N	<a href="#">[1]</a>
Molecular Weight	183.33 g/mol	<a href="#">[1]</a>
SMILES	<chem>CCCCCNC1C(C)CCCC1</chem>	<a href="#">[1]</a>
Synonyms	None available	<a href="#">[1]</a>

## Predicted Physical Properties

Quantitative physical data for **2-methyl-N-pentylcyclohexan-1-amine** is not readily available. The following table includes predicted values based on its structure and data from analogous compounds like 2-methylcyclohexylamine.[\[2\]](#)[\[3\]](#)

Property	Predicted Value	Notes
Boiling Point	~230-250 °C	Estimated based on the increased molecular weight from 2-methylcyclohexylamine and N-pentylamine.
Melting Point	< 25 °C	Expected to be a liquid at room temperature.
Density	~0.8-0.9 g/cm <sup>3</sup>	Typical for aliphatic amines of this molecular size.
Solubility	Sparingly soluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform).	The nonpolar alkyl chains dominate, reducing water solubility.
pKa (conjugate acid)	~10.5 - 11.5	Typical for a secondary aliphatic amine, indicating basicity.

## Spectroscopic Characterization

The structural features of **2-methyl-N-pentylcyclohexan-1-amine** give rise to characteristic spectroscopic signatures.

### Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum is expected to show the following key absorptions[4][5][6]:

Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity/Appearance
N-H Stretch	3350 - 3310	Weak to medium, single sharp peak
C-H Stretch (Aliphatic)	3000 - 2850	Strong, multiple peaks
N-H Bend	1650 - 1580	Variable, often weak or absent for secondary amines
C-N Stretch (Aliphatic)	1250 - 1020	Weak to medium
N-H Wag	910 - 665	Broad, strong

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon and hydrogen environments.

<sup>1</sup>H NMR Spectroscopy[4][5][7]:

- N-H Proton: A broad singlet, typically in the range of 0.5-5.0 ppm. Its chemical shift is concentration-dependent. This peak will disappear upon the addition of D<sub>2</sub>O.
- CH-N Proton: A multiplet signal for the proton on the carbon attached to the nitrogen (C1 of the cyclohexane ring), expected to be deshielded and appear around 2.5-3.0 ppm.
- CH<sub>2</sub>-N Protons: A multiplet for the methylene protons of the pentyl group adjacent to the nitrogen, also in the 2.3-3.0 ppm range.
- Cyclohexane and Pentyl Protons: A complex series of overlapping multiplets in the upfield region (approx. 0.8-2.0 ppm).
- Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the terminal methyl group of the pentyl chain, both in the upfield region (approx. 0.8-1.2 ppm).

<sup>13</sup>C NMR Spectroscopy[4][5]:

- **C-N Carbons:** The carbon of the cyclohexane ring bonded to the nitrogen and the adjacent carbon of the pentyl group are expected to be deshielded, appearing in the 40-60 ppm range.
- **Other Alkyl Carbons:** The remaining carbons of the cyclohexane and pentyl chains will appear in the upfield region (approx. 10-40 ppm).

## Mass Spectrometry

The molecule is expected to follow the "nitrogen rule," meaning its nominal molecular weight of 183 corresponds to an odd number of nitrogen atoms. The primary fragmentation pathway for aliphatic amines is  $\alpha$ -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.

## Experimental Protocols

While a specific protocol for the synthesis of **2-methyl-N-pentylcyclohexan-1-amine** is not published, a standard and effective method would be the reductive amination of 2-methylcyclohexanone with N-pentylamine.

## Synthesis via Reductive Amination

This two-step, one-pot reaction involves the formation of an intermediate imine/enamine followed by its reduction to the target secondary amine.

Materials:

- 2-methylcyclohexanone
- N-pentylamine (1.0-1.2 equivalents)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 equivalents)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Acetic acid (catalytic amount)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of 2-methylcyclohexanone in the chosen solvent, add N-pentylamine followed by a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Add the reducing agent (e.g.,  $\text{NaBH}(\text{OAc})_3$ ) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution.
- Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.
- Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

## Visualizations

## Synthesis and Purification Workflow

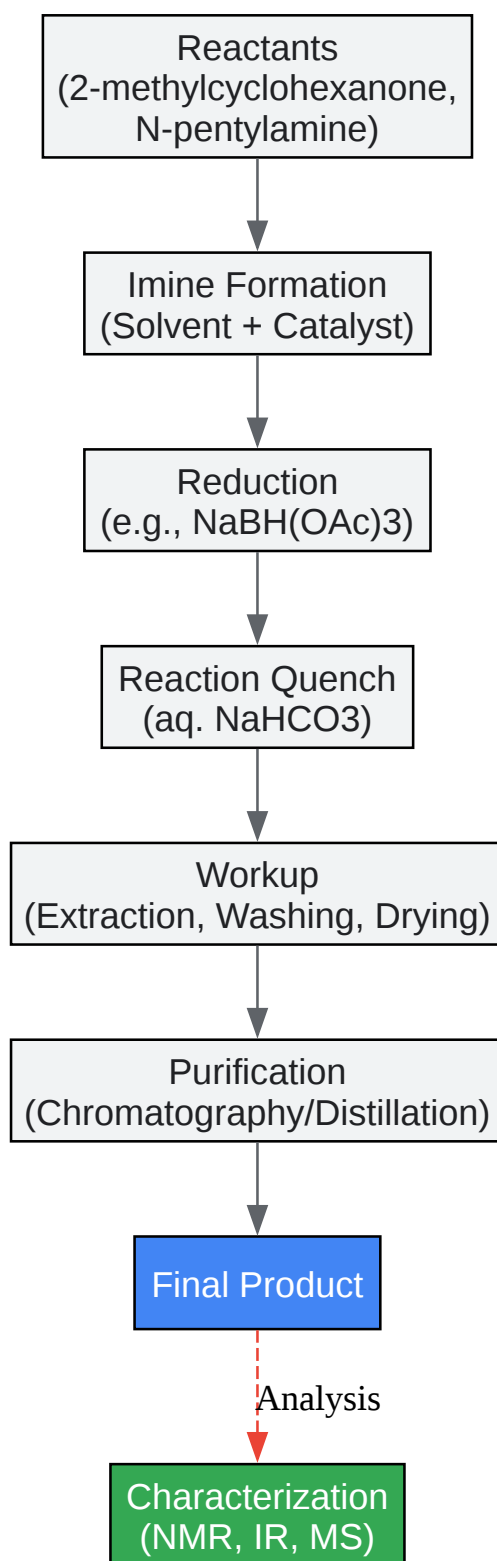
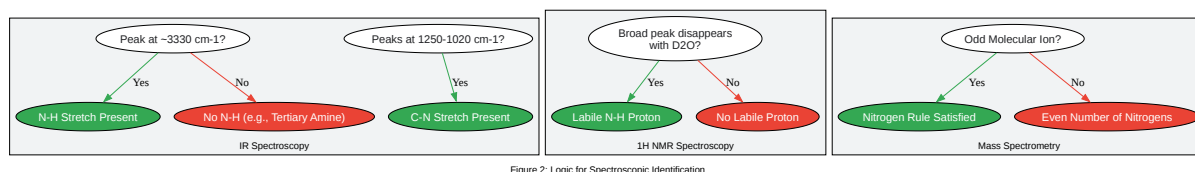


Figure 1: General Workflow for Synthesis and Purification

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Figure 1: General Workflow for Synthesis and Purification

## Spectroscopic Analysis Logic



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Figure 2: Logic for Spectroscopic Identification

## Potential Biological Activity and Research Directions

While no specific biological activities have been reported for **2-methyl-N-pentylcyclohexan-1-amine**, its structural motifs are present in various biologically active molecules. Substituted cyclohexane rings are common scaffolds in medicinal chemistry. Research on related cyclohexane derivatives has shown activities including<sup>[8]</sup>:

- **Antibacterial and Antifungal Activity:** Many amine-containing compounds exhibit antimicrobial properties.<sup>[9][10][11]</sup>
- **Anticancer Activity:** Certain metal complexes incorporating cyclohexylamine derivatives have demonstrated cytotoxic effects against cancer cell lines.<sup>[12]</sup>

Future research could involve screening **2-methyl-N-pentylcyclohexan-1-amine** and its derivatives for a range of biological activities. A hypothetical screening cascade is presented below.



## Hypothetical Biological Screening Cascade

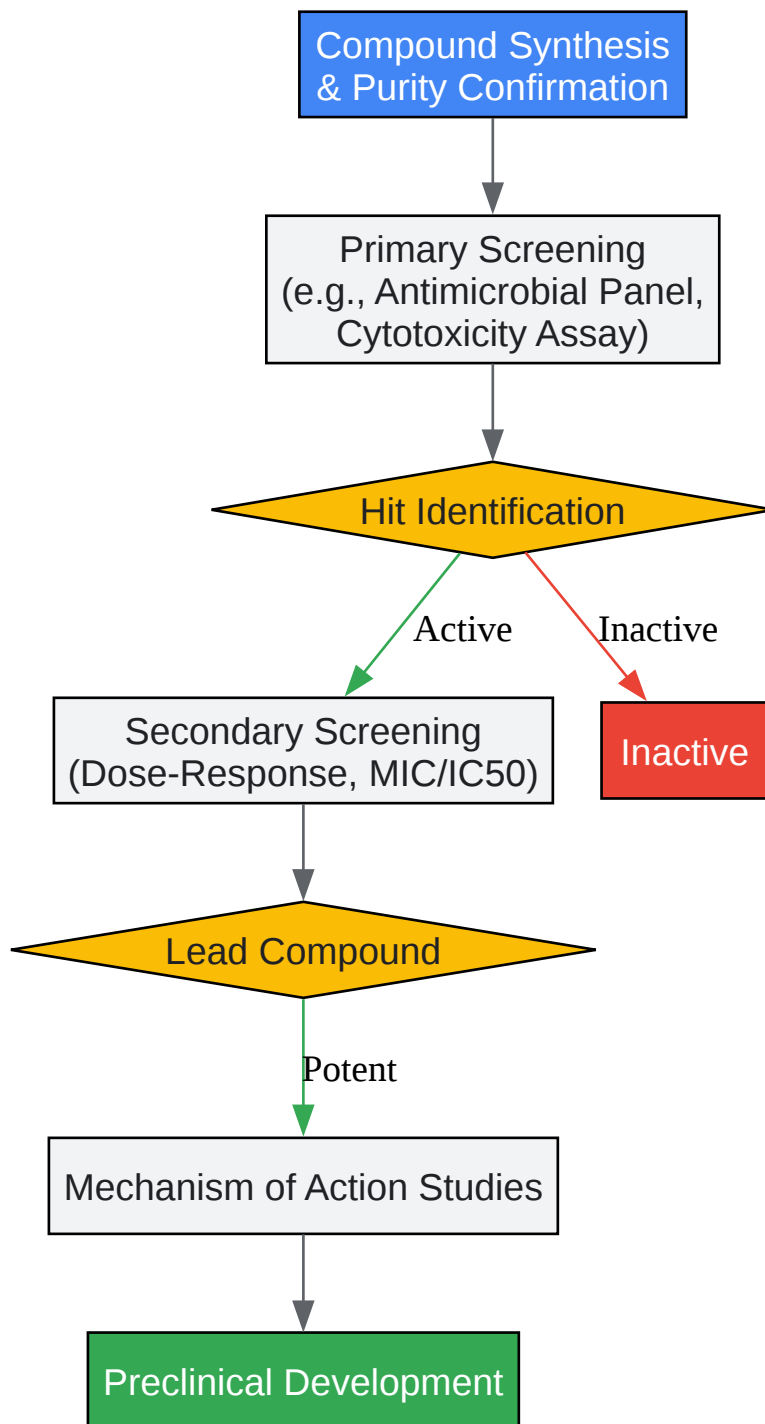


Figure 3: Hypothetical Screening Cascade

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Figure 3: Hypothetical Screening Cascade

## Conclusion

**2-methyl-N-pentylcyclohexan-1-amine** is a structurally interesting secondary amine with predictable chemical and spectroscopic properties. While specific experimental data is sparse, its synthesis is achievable through standard organic chemistry methods like reductive amination. Its characterization would rely on a combination of IR, NMR, and mass spectrometry, which should provide unambiguous structural confirmation. The presence of both a bulky cyclic group and a flexible linear chain makes it a candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.

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